molecular formula C8H16ClNO2 B2932809 (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride CAS No. 2343963-81-3

(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride

Cat. No. B2932809
CAS RN: 2343963-81-3
M. Wt: 193.67
InChI Key: QEBOMEKBXCCVRK-UOERWJHTSA-N
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Description

The compound (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride is a chemical substance with the CAS Number: 2413848-70-9 . It has a molecular weight of 195.65 . The IUPAC name for this compound is (7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO3.ClH/c9-5-1-7(3-8-4-7)11-2-6(5)10;/h5-6,8-10H,1-4H2;1H/t5-,6+;/m0./s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A diversity-oriented synthesis approach has been developed to access a variety of heterocyclic 5-azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. This method involves the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane. The resulting compounds serve as novel building blocks for further transformations into functionalized pyrrolidines, piperidines, and azepines, highlighting their relevance for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Application in Drug Discovery

The structural framework of 5-azaspirocycles, including variants like 5-azaspiro[3.5]nonane, is of considerable interest in the field of medicinal chemistry. These scaffolds are integral to the development of compounds with potential biological activities. For instance, derivatives of 7-azaspiro[3.5]nonane have been explored as GPR119 agonists, highlighting their significance in the design of novel therapeutic agents (Matsuda et al., 2018).

Safety and Hazards

The compound (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-4-8(2-1-3-8)9-5-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOMEKBXCCVRK-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C(CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride

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